Carbutamid

Übersicht

Beschreibung

Carbutamide is a first-generation anti-diabetic drug belonging to the sulfonylurea class. It was developed by Servier and patented in 1953, with approval for medical use granted in 1956 . Carbutamide is primarily used to manage blood glucose levels in patients with diabetes mellitus by stimulating insulin release from pancreatic beta cells .

Wissenschaftliche Forschungsanwendungen

Carbutamide has been extensively studied for its applications in various fields:

Wirkmechanismus

Target of Action

Carbutamide is an anti-diabetic drug of the sulfonylurea class . The primary target of Carbutamide is the Sulfonylurea Receptor (SUR) . The SUR is a regulatory subunit of the ATP-sensitive potassium channels (K_ATP channels) present on the pancreatic beta cells . These channels play a crucial role in insulin secretion .

Mode of Action

Like other sulfonylureas, it is believed to inhibit the atp-sensitive potassium channels on the beta cell membrane . This inhibition leads to depolarization and calcium influx, resulting in the release of insulin-containing granules by exocytosis . This effect is similar to that of glucose .

Biochemical Pathways

As a sulfonylurea, it is known to influence the insulin secretion pathway . By inhibiting the K_ATP channels, it triggers a cascade of events leading to insulin release . The downstream effects include increased glucose uptake and utilization, and decreased hepatic glucose production .

Pharmacokinetics

Like other sulfonylureas, it is expected to be absorbed orally, metabolized in the liver, and excreted in urine .

Result of Action

The primary result of Carbutamide’s action is the stimulation of insulin secretion from the pancreatic beta cells . This leads to a decrease in blood glucose levels, helping to manage the hyperglycemia associated with type 2 diabetes .

Action Environment

Environmental factors can influence the action of Carbutamide. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, factors such as diet, exercise, and overall health status can influence the body’s response to Carbutamide .

Biochemische Analyse

Biochemical Properties

Carbutamide interacts with various enzymes, proteins, and other biomolecules. Detailed information about these interactions is not fully annotated yet

Cellular Effects

It is known that Carbutamide can interact with other drugs, which may influence cell function . For instance, the metabolism of Carbutamide can be increased when combined with Abatacept

Molecular Mechanism

It is known that Carbutamide can interact with other drugs at the molecular level . For example, the metabolism of Carbutamide can be decreased when combined with Abrocitinib

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbutamide can be synthesized through the reaction of 4-aminobenzenesulfonamide with butyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of carbutamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity testing and stability assessments .

Analyse Chemischer Reaktionen

Types of Reactions

Carbutamide undergoes several types of chemical reactions, including:

Oxidation: Carbutamide can be oxidized to form sulfonylurea derivatives.

Reduction: Reduction of carbutamide can lead to the formation of amine derivatives.

Substitution: Carbutamide can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonylurea derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Vergleich Mit ähnlichen Verbindungen

Carbutamide is compared with other sulfonylurea compounds such as tolbutamide, chlorpropamide, and acetohexamide:

Tolbutamide: Similar mechanism of action but requires higher doses for efficacy.

Chlorpropamide: More potent than carbutamide, with a longer duration of action.

Acetohexamide: Nearly twice as effective as tolbutamide due to structural modifications

Carbutamide is unique in its balance of efficacy and safety, making it a valuable first-generation sulfonylurea for diabetes management.

Eigenschaften

IUPAC Name |

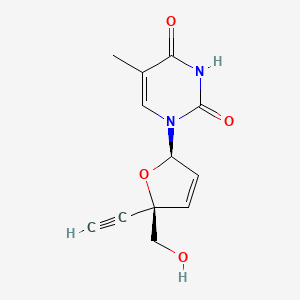

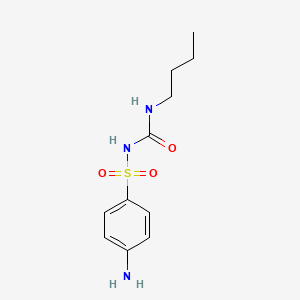

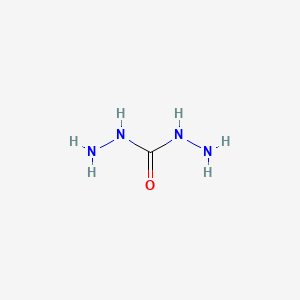

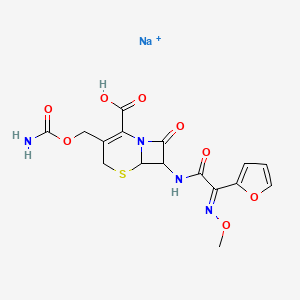

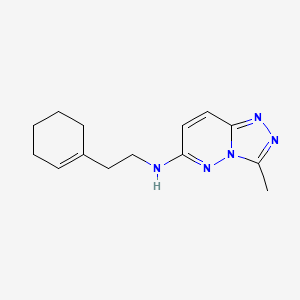

1-(4-aminophenyl)sulfonyl-3-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNNGKXZGSZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022741 | |

| Record name | Carbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol in water at pH 5 to 8., In water, 535 mg/l @ 37 °C | |

| Record name | 1-BUTYL-3-SULFANILYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

SULFONYLUREAS STIMULATE ISLET TISSUE TO SECRETE INSULIN. ... SULFONYLUREAS CAUSE DEGRANULATION OF THE BETA CELLS, A PHENOMENON ASSOCIATED WITH INCR RATE OF SECRETION OF INSULIN. ...THEY ARE EFFECTIVE IN INSULIN-INDEPENDENT DIABETIC PATIENTS IN WHOM THE PANCREAS RETAINS THE CAPACITY TO SECRETE INSULIN. /SULFONYLUREAS/ | |

| Record name | 1-BUTYL-3-SULFANILYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

339-43-5 | |

| Record name | Carbutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbutamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-[(butylamino)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3K8P4869P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BUTYL-3-SULFANILYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

144-145 °C | |

| Record name | 1-BUTYL-3-SULFANILYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Carbutamide?

A1: While the exact mechanism remains incompletely understood, research suggests Carbutamide exerts its hypoglycemic effect primarily by stimulating the release of insulin from the pancreas. [, , , ] This action is ineffective in individuals lacking sufficient functional pancreatic tissue, highlighting the essential role of endogenous insulin. [, , ]

Q2: Does Carbutamide affect hepatic glucose production?

A2: Some studies suggest Carbutamide may also impact hepatic glucose metabolism, potentially by inhibiting hepatic glucose-6-phosphatase activity, though the evidence is contradictory. [, , ] Further research is needed to clarify the extent and mechanisms of these effects.

Q3: What is the molecular formula and weight of Carbutamide?

A3: The molecular formula of Carbutamide is C11H18N2O3S, and its molecular weight is 270.35 g/mol.

Q4: Are there any spectroscopic data available for Carbutamide?

A4: Spectroscopic studies, particularly those employing spin trapping techniques, have been conducted to investigate the photodecomposition products of Carbutamide. [] These studies provide insights into potential free radical formation upon light exposure, relevant to its phototoxic and photoallergic effects.

Q5: How does the structure of Carbutamide contribute to its hypoglycemic activity?

A5: The sulfonylurea moiety in Carbutamide is crucial for its hypoglycemic activity. Specifically, the presence of the para-amino group on the benzene ring appears to be essential, as its replacement with a methyl group (as in Tolbutamide) results in significantly reduced potency. []

Q6: Does the para-amino group in Carbutamide have any other implications?

A6: The presence of the para-amino group renders Carbutamide structurally similar to other antithyroid compounds, leading to potential antithyroid effects. [] This structural feature differentiates it from Tolbutamide, which lacks this particular side effect.

Q7: How is Carbutamide absorbed and eliminated from the body?

A7: Carbutamide is rapidly absorbed after oral administration, achieving satisfactory therapeutic responses with maintenance doses of around 1 gram per day. [] It is excreted slowly, leading to a relatively long half-life compared to other sulfonylureas like Tolbutamide. []

Q8: Does the acetylation status of Carbutamide influence its effectiveness?

A8: Studies have shown that individuals who primarily excrete Carbutamide in the acetylated form may exhibit a better response to the drug. [] In contrast, those who excrete it mostly in the free form might demonstrate a weaker response.

Q9: What are the main concerns regarding the long-term safety of Carbutamide?

A9: While initially promising, long-term use of Carbutamide revealed several safety concerns. [] The most significant is its potential to cause hematological toxicity, including agranulocytosis, a life-threatening condition. [, ] Additionally, allergic skin reactions and other adverse effects were reported, leading to its eventual withdrawal from the market.

Q10: Why was Tolbutamide favored over Carbutamide despite its lower potency?

A10: Despite requiring higher doses for similar efficacy, Tolbutamide emerged as a preferred alternative due to its significantly better safety profile. [, , ] Unlike Carbutamide, Tolbutamide lacks the para-amino group associated with hematological toxicity and exhibits a lower incidence of other adverse effects.

Q11: What analytical methods were employed to study Carbutamide?

A11: Early studies utilized colorimetric and spectrophotometric methods to quantify Carbutamide levels in biological samples. [] Later, high-performance liquid chromatography (HPLC) emerged as a more sensitive and specific technique for measuring drug concentrations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

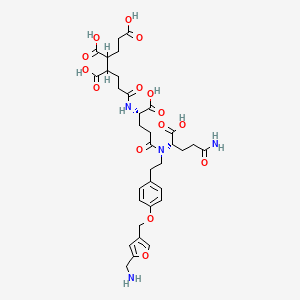

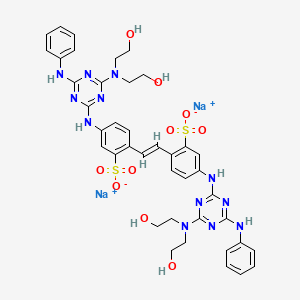

![sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1668367.png)

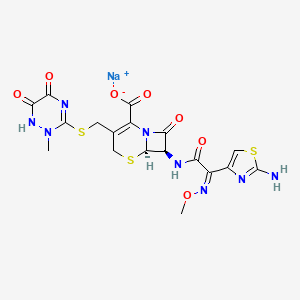

![(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid](/img/structure/B1668374.png)